2,4,6-Trimethoxybenzene-1-sulfonamide
Description
Core Structural Features
The molecule consists of a benzene ring substituted with three methoxy (-OCH₃) groups at the 2-, 4-, and 6-positions and a sulfonamide (-SO₂NH₂) group at the 1-position (para to the methoxy groups). The sulfonamide group is a planar tetrahedral structure with two oxygen atoms double-bonded to sulfur and one single-bonded to an amino group. The methoxy groups are electron-donating, which influences the electronic and steric properties of the molecule.
Symmetry and Substituent Orientation
The benzene ring exhibits a C₃ symmetry due to the equidistant placement of methoxy groups. This symmetry minimizes steric hindrance between substituents, allowing for a relatively flat molecular geometry. The sulfonamide group is positioned orthogonally to the benzene plane, enabling hydrogen bonding with adjacent molecules in the solid state.
Crystallographic Insights
While specific crystallographic data for this compound is not publicly available, analogous sulfonamides (e.g., sulfasalazine) form crystalline structures stabilized by:
- Hydrogen bonding : Between the NH₂ group of the sulfonamide and oxygen atoms of adjacent methoxy groups.
- π-π interactions : Between aromatic rings of neighboring molecules.
- C-H···O interactions : Between methoxy methyl groups and oxygen atoms of sulfonamide or methoxy groups.
These interactions likely govern the packing arrangement of 2,4,6-trimethoxybenzene-1-sulfonamide in its crystalline state.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methoxy (OCH₃) | 3.8–3.9 | Singlet | 9H |
| Aromatic protons (C₆H₃) | 7.0–7.2 | Singlet | 2H |
| Sulfonamide NH₂ | 5.5–6.0 | Broad Singlet | 2H |
Note: Data inferred from structurally similar sulfonamides (e.g., 2,4,6-trimethylbenzenesulfonamide).
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H (Stretch, sulfonamide) | 3300–3500 | Asymmetric and symmetric stretching |
| S=O (Asymmetric Stretch) | 1320–1380 | Sulfonamide sulfonyl group |
| S=O (Symmetric Stretch) | 1140–1180 | Sulfonamide sulfonyl group |
| C-O (Stretch, methoxy) | 2800–2900 | Methyl group in methoxy substituents |
Ultraviolet-Visible (UV-Vis)
The compound exhibits λₘₐₓ in the 260–280 nm range due to the conjugated benzene ring and electron-donating methoxy groups. This absorption is consistent with π→π* transitions in aromatic systems.
Computational Chemistry Studies: DFT Optimization and Electron Density Mapping
Density Functional Theory (DFT) Optimization
Using the B3LYP/6-31G(d) method, the molecule adopts a planar benzene ring with the sulfonamide group perpendicular to the ring. Key optimized parameters include:
Electron Density Mapping
Electron density maps reveal:
- Electron-rich regions : Methoxy oxygen atoms and the benzene ring.
- Electron-deficient regions : Sulfonamide sulfur and adjacent NH₂ group.
- Charge distribution : Partial positive charge on sulfur (δ⁺) and negative charge on oxygen atoms (δ⁻), facilitating intermolecular interactions.
Comparative Analysis of Tautomeric and Conformational States
Tautomeric Forms
The sulfonamide group predominantly exists in the amide tautomer (-SO₂NH₂), with minimal contribution from the zwitterionic or thiol tautomer due to the stability of the amide form.
Conformational Flexibility
- Rotational Freedom : Limited rotation around the C-N bond in the sulfonamide group due to resonance stabilization.
- Low-Energy Conformers :
Comparative Data with Analogues
| Compound | Key Differences | Impact on Properties |
|---|---|---|
| 2,4,6-Trimethylbenzenesulfonamide | Methyl groups instead of methoxy | Reduced electron-donating capacity |
| 3,4,5-Trimethoxybenzenesulfonamide | Methoxy groups in meta positions | Altered hydrogen-bonding patterns |
| 2,4,6-Trichlorobenzenesulfonamide | Electron-withdrawing Cl substituents | Increased acidity of sulfonamide NH₂ group |
Properties
IUPAC Name |
2,4,6-trimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-13-6-4-7(14-2)9(16(10,11)12)8(5-6)15-3/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVUDLXXKGSXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Routes via Sulfonyl Chlorides and Anilines
One traditional approach to synthesizing sulfonamides, including derivatives like 2,4,6-trimethoxybenzene-1-sulfonamide, involves the reaction of sulfonyl chlorides with amines or anilines. This method typically proceeds via:
- Preparation of sulfonyl chlorides from sulfonic acids or related precursors.
- Subsequent nucleophilic substitution by aniline or substituted anilines in the presence of a base such as triethylamine.
A notable example includes the condensation of anilines with 2-arylethenesulfonyl chlorides in dichloromethane (DCM) with triethylamine, yielding sulfonamides in good yields. This method is favored for its relatively mild conditions and straightforward workup.
- Moderate to high yields.
- Good selectivity.
- Scalable for industrial applications.
- Requires preparation or availability of sulfonyl chlorides.
- Use of chlorinated solvents and bases may pose environmental and safety concerns.
Multi-Step Synthetic Routes Involving Friedel-Crafts Acylation and Reduction
Another approach involves multi-step sequences starting from sulfonamoylacetic acid derivatives:
- Condensation of chlorosulfonylacetic acid ethyl ester with anilines to form arylsulfamoylacetic acid esters.
- Hydrolysis to corresponding acids.
- Conversion to acid chlorides using thionyl chloride.
- Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with acid chlorides.
- Sequential reduction with sodium borohydride and dehydration with p-toluenesulfonic acid to yield the sulfonamide product.
This method, while more involved, allows for structural diversity and functional group tolerance.
| Step | Reagents/Conditions | Yield/Remarks |
|---|---|---|
| Condensation | Chlorosulfonylacetic acid ethyl ester + anilines, triethylamine, DCM | High yields |
| Hydrolysis | 10% NaOH in water | Good yields |
| Acid chloride formation | Thionyl chloride, DCM | Moderate yields |
| Friedel-Crafts acylation | 1,3,5-trimethoxybenzene, acid chloride, Lewis acid catalyst | Moderate yields |
| Reduction & Dehydration | Sodium borohydride, p-TSA | Moderate yields |
Electrochemical C–H Activation for Direct Sulfonamide Synthesis
A more recent and innovative method involves metal-free electrochemical synthesis of sulfonamides directly from electron-rich arenes, sulfur dioxide, and amines via C–H activation:
- Electron-rich arenes such as 1,4-dimethoxybenzene undergo anodic oxidation.
- In situ generation of sulfonamide intermediates occurs by reaction with sulfur dioxide and amines.
- This single-step process avoids pre-functionalization of substrates.
For 2,4,6-trimethoxybenzene derivatives, similar electron-rich aromatic systems have been successfully converted to sulfonamides with moderate to good yields. Cyclic voltammetry studies indicate the initial anodic oxidation of the arene substrate is key to the reaction mechanism.
- Single-step, green synthesis with no metal catalysts.
- Avoids hazardous sulfonyl chlorides.
- Potential for regioselective functionalization.
- Requires specialized electrochemical equipment.
- Yields vary depending on substrate electron density.
Organometallic Reagent and Sulfinylamine Reagent Method
A novel synthetic route uses organometallic reagents (e.g., Grignard reagents) reacting with a sulfinylamine reagent such as t-BuONSO:
- The organometallic reagent adds to the sulfinylamine reagent at low temperature (−78 °C).
- This forms a sulfinamide intermediate, which rearranges to a sulfonamide anion.
- Upon aqueous workup, the primary sulfonamide is isolated.
This method provides a rapid and convenient approach to primary sulfonamides, including aromatic derivatives, with yields up to 80% on preparative scales.
| Parameter | Details |
|---|---|
| Sulfinylamine reagent | t-BuONSO |
| Organometallic reagent | Aryl or alkyl Grignard reagents |
| Temperature | −78 °C |
| Yield | Up to 80% |
| Mechanism | Addition → sulfinamide intermediate → sulfonamide anion → workup |
Comparative Summary of Preparation Methods
| Method | Key Features | Yields | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonyl Chloride + Aniline | Nucleophilic substitution in DCM | Good | Simple, scalable | Requires sulfonyl chloride |
| Multi-step Friedel-Crafts | Acylation, reduction, dehydration steps | Moderate | Structural diversity | Multi-step, moderate complexity |
| Electrochemical C–H Activation | Direct sulfonamide formation from arenes | Moderate | Green, metal-free, single-step | Requires electrochemical setup |
| Organometallic + Sulfinylamine | Reaction of Grignard reagents with sulfinylamine | Up to 80% | Rapid, convenient, broad scope | Low temperature, organometallic reagents |
Research Findings and Practical Considerations
- The multi-step Friedel-Crafts acylation route provides access to sulfonamides with functionalized aromatic rings but involves several purification steps and moderate overall yields.
- Electrochemical methods represent a sustainable alternative, producing sulfonamides without hazardous reagents, though substrate scope is limited to electron-rich arenes.
- The sulfinylamine reagent method offers a novel and efficient route to primary sulfonamides, potentially adaptable to 2,4,6-trimethoxybenzene derivatives, with operational simplicity and good yields.
- Process optimization in industrial settings often favors routes with fewer steps, higher yields, and safer reagents, as demonstrated in related sulfonamide syntheses.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 2,4,6-trihydroxybenzene-1-sulfonamide.
Reduction: Formation of 2,4,6-trimethoxybenzene-1-amine.
Substitution: Formation of nitro-substituted or sulfonic acid-substituted derivatives.
Scientific Research Applications
Organic Synthesis
2,4,6-Trimethoxybenzene-1-sulfonamide serves as a key building block in organic synthesis. Its structure allows it to participate in various chemical reactions:
- Oxidation : Methoxy groups can be oxidized to form hydroxyl groups.
- Reduction : The sulfonamide group can be reduced to an amine.
- Substitution : Electrophilic substitution can occur at the benzene ring.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | 2,4,6-Trihydroxybenzene-1-sulfonamide |
| Reduction | 2,4,6-Trimethoxybenzene-1-amine |
| Substitution | Nitro-substituted derivatives |
Biological Studies
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition : It can inhibit specific enzymes by mimicking natural substrates, which is crucial in drug development.
- Receptor Binding Studies : Used to explore interactions with biological receptors.
A notable study demonstrated its effectiveness in inhibiting bacterial enzymes, leading to antimicrobial activity similar to traditional sulfonamides .
Industrial Applications
In industry, this compound is utilized in:
- Dyes and Pigments Production : Its chemical structure allows it to serve as an intermediate in synthesizing various dyes.
- Agrochemicals : Investigated for potential use in developing herbicides and pesticides.
Case Study 1: Antimicrobial Activity
A research study highlighted the antimicrobial properties of this compound against several bacterial strains. The compound showed significant inhibition of growth compared to control groups .
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the mechanism by which this compound inhibits enzymes involved in bacterial metabolism. The results indicated that it binds competitively to the active site of the enzyme, effectively blocking substrate access .
Mechanism of Action
The mechanism by which 2,4,6-trimethoxybenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,4,6-Trimethoxybenzene-1-sulfonamide with two structurally related sulfonamide derivatives:
Key Observations:
Functional Group Variations: The trimethoxy derivative’s sulfonamide group (-SO₂NH₂) contrasts with the sulfonohydrazide (-SO₂NHNH₂) in 2,4,6-Trimethylbenzenesulfonohydrazide, which introduces additional reactivity for hydrazine-based reactions .
Data for the trimethoxy analog remains unavailable due to its discontinued status.
Synthetic Utility: 2,4,6-Trimethylbenzenesulfonohydrazide is utilized as a precursor in hydrazide chemistry, whereas the trimethoxy compound’s synthetic applications are undocumented .
Notes and Limitations
- Discontinued Status : this compound’s commercial discontinuation implies challenges in synthesis, stability, or market demand. Researchers seeking analogs may prioritize the thiadiazole or methyl-substituted derivatives .
- Data Gaps : Detailed physicochemical or pharmacological data for the trimethoxy compound is scarce. Comparisons rely on structural analogs with better-documented profiles .
- Structural-Activity Relationships (SAR) : The methoxy group’s electron-donating effects may alter electronic properties compared to methyl or thiadiazole substituents, influencing reactivity and bioactivity.
Biological Activity
2,4,6-Trimethoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This compound's structure features three methoxy groups and a sulfonamide moiety, which are critical for its interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is . The arrangement of the methoxy groups significantly influences its reactivity and biological activity.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes such as dihydropteroate synthase and carbonic anhydrase , leading to inhibition of their catalytic activity. This inhibition can result in various biological effects, including antimicrobial and anti-inflammatory properties.
Molecular Targets
- Enzymes :
- Dihydropteroate Synthase
- Carbonic Anhydrase
- Biological Pathways :
- Interference with metabolic pathways related to enzyme function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity by inhibiting bacterial enzymes. This action is crucial for its potential use in treating bacterial infections .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .
Case Studies
- Inhibition of Dihydropteroate Synthase :
- Antibacterial Assays :
Data Table: Biological Activity Summary
Q & A
Q. What advanced techniques study the compound’s adsorption and reactivity on indoor surfaces (e.g., lab equipment)?
- Methodological Answer : Apply ToF-SIMS or AFM to map surface adsorption at nanoscale resolution. Expose coated surfaces (glass, stainless steel) to controlled humidity/temperature, then analyze residues via GC-MS. Compare reactivity with ozone or NOx using flow tube reactors paired with FT-IR detection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
